molecular formula C23H21N3O7 B12491731 Methyl 2-(morpholin-4-yl)-5-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate

Methyl 2-(morpholin-4-yl)-5-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate

Cat. No.: B12491731
M. Wt: 451.4 g/mol
InChI Key: NUJCGXIZWBPROK-UHFFFAOYSA-N
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Description

Methyl 2-(morpholin-4-yl)-5-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate is a complex organic compound that features a morpholine ring, a nitrophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(morpholin-4-yl)-5-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. The process may start with the preparation of the core benzoate structure, followed by the introduction of the morpholine ring, the nitrophenyl group, and the furan ring. Common reagents and conditions used in these reactions include:

    Reagents: Methyl benzoate, morpholine, 2-nitrophenyl furan, coupling agents (e.g., EDC, DCC), and catalysts (e.g., palladium, copper).

    Conditions: Reactions are often carried out under inert atmospheres (e.g., nitrogen or argon) and may require elevated temperatures and specific solvents (e.g., dichloromethane, toluene).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, scalable purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(morpholin-4-yl)-5-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the morpholine ring.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored for its potential as a drug candidate or as a precursor for drug development.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(morpholin-4-yl)-5-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate would depend on its specific application. For example, if used as a drug candidate, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(morpholin-4-yl)benzoate: Lacks the nitrophenyl and furan groups.

    Methyl 5-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate: Lacks the morpholine ring.

    Methyl 2-(morpholin-4-yl)-5-aminobenzoate: Lacks the nitrophenyl and furan groups.

Uniqueness

Methyl 2-(morpholin-4-yl)-5-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate is unique due to the combination of its morpholine ring, nitrophenyl group, and furan ring. This unique structure may confer specific chemical reactivity and biological activity that distinguishes it from similar compounds.

Properties

Molecular Formula

C23H21N3O7

Molecular Weight

451.4 g/mol

IUPAC Name

methyl 2-morpholin-4-yl-5-[[5-(2-nitrophenyl)furan-2-carbonyl]amino]benzoate

InChI

InChI=1S/C23H21N3O7/c1-31-23(28)17-14-15(6-7-18(17)25-10-12-32-13-11-25)24-22(27)21-9-8-20(33-21)16-4-2-3-5-19(16)26(29)30/h2-9,14H,10-13H2,1H3,(H,24,27)

InChI Key

NUJCGXIZWBPROK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])N4CCOCC4

Origin of Product

United States

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